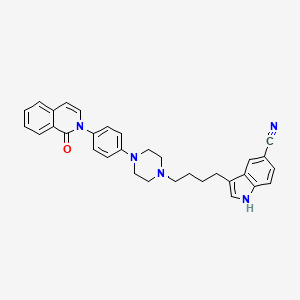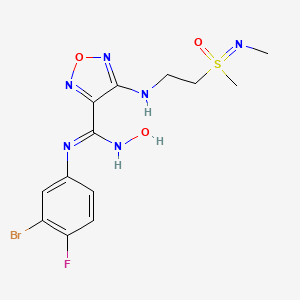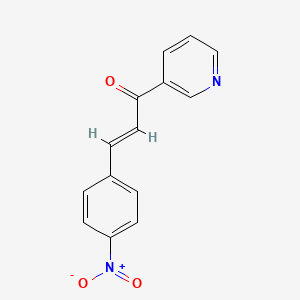
(e)-3-(4-Nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azachalcone derivative 1 is a member of the azachalcone family, which are compounds characterized by the presence of a chalcone structure with an azole ring. Chalcones are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. Azachalcone derivative 1, in particular, has shown promise in various scientific research applications due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azachalcone derivative 1 can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-acetylpyridine with various aromatic aldehydes in the presence of a base catalyst such as sodium hydroxide or an organocatalyst like L-proline/triethylamine. The reaction is typically carried out in a methanol solvent at room temperature, and the products are obtained in moderate to favorable yields .
Industrial Production Methods: While specific industrial production methods for azachalcone derivative 1 are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Azachalcone derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Azachalcone derivative 1 can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azachalcone derivatives with varied functional groups
Scientific Research Applications
Azachalcone derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its antibacterial, antifungal, and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of azachalcone derivative 1 involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative damage to cells. The compound’s anticancer activity is linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- Chalcone
- Flavonoids
- Coumarins
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10N2O3/c17-14(12-2-1-9-15-10-12)8-5-11-3-6-13(7-4-11)16(18)19/h1-10H/b8-5+ |
InChI Key |
DFXQMCHHZQLWHB-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide](/img/structure/B10832849.png)
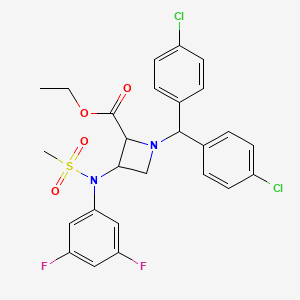
![N-[4-chloro-3-[2-[4-(4-methylpiperazin-1-yl)anilino]-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10832857.png)
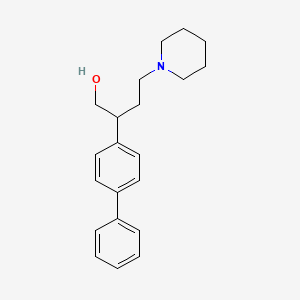
![N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide](/img/structure/B10832865.png)
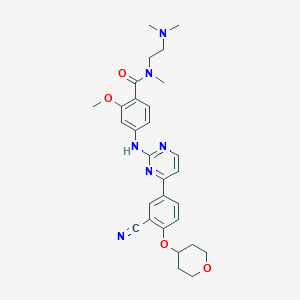

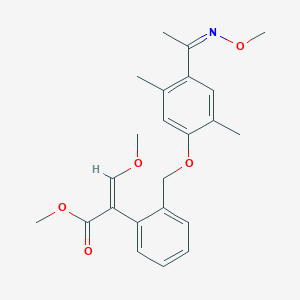

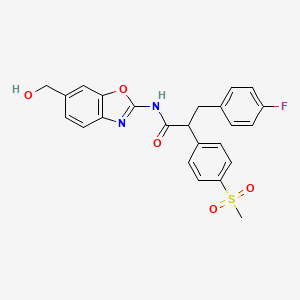
![3-((quinazolin-5-yl)ethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoro methylphenyl]benzamide](/img/structure/B10832895.png)
